![molecular formula C22H14F3NO2 B2632287 2-苯基-3-[4-(三氟甲氧基)苯胺基]-1H-茚满-1-酮 CAS No. 1022801-36-0](/img/structure/B2632287.png)

2-苯基-3-[4-(三氟甲氧基)苯胺基]-1H-茚满-1-酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

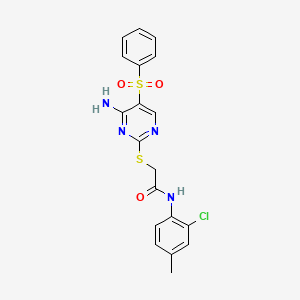

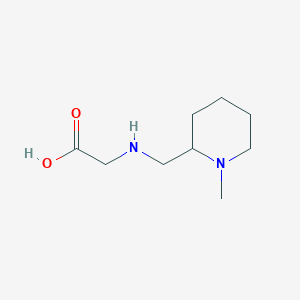

2-Phenyl-3-[4-(trifluoromethoxy)anilino]-1H-inden-1-one (also known as PTFMA) is a synthetic compound that has been used in a variety of scientific research applications. It is a member of the indene family and is a white solid at room temperature. PTFMA is soluble in polar solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF). PTFMA has been used in a variety of research applications, including drug development, drug delivery, and protein-ligand binding studies.

科学研究应用

Antimalarial Activity

Quinazolinediones, including TCMDC-125489, exhibit promising antimalarial properties. TCMDC-125133, a related compound with a quinazolinedione core, has been studied extensively for its antimalarial effects. It displays low toxicity and potent activity against Plasmodium falciparum, the parasite responsible for malaria. Researchers have optimized the structure of TCMDC-125133 to enhance its efficacy while maintaining safety .

Targeting Parasitic Enzymes

TCMDC-125489 derivatives have been investigated for their ability to inhibit enzymes in parasitic organisms. For instance, compounds related to TCMDC-125489 have shown inhibitory effects on trypanothione reductase (PTR1), an enzyme crucial for parasite survival. These findings open avenues for developing novel antiparasitic drugs .

Drug Design and Optimization

Researchers have used rational design approaches to optimize the lead compound TCMDC-125489. By modifying specific functional groups, they aim to enhance its pharmacological properties. Computational tools like SwissADME have facilitated rapid exploration of structure-activity relationships (SARs) and guided the synthesis of novel derivatives .

作用机制

Target of Action

The primary target of the compound 2-phenyl-3-[4-(trifluoromethoxy)anilino]-1H-inden-1-one, also known as TCMDC-125489, is the protein kinase PfCLK3 . PfCLK3 plays a critical role in the regulation of malarial parasite RNA splicing and is essential for the survival of blood stage Plasmodium falciparum .

Mode of Action

2-phenyl-3-[4-(trifluoromethoxy)anilino]-1H-inden-1-one interacts with its target PfCLK3, inhibiting its function . This interaction disrupts the phosphorylation events on splicing factors necessary for the correct assembly and catalytic activity of spliceosomes

Biochemical Pathways

The inhibition of PfCLK3 by 2-phenyl-3-[4-(trifluoromethoxy)anilino]-1H-inden-1-one affects the RNA splicing pathway in the malaria parasite . This disruption in RNA splicing affects the parasite’s ability to correctly process RNA, which is crucial for its survival and proliferation .

Pharmacokinetics

Poor ADME profile is a common reason for failure in clinical trials . Therefore, understanding and optimizing these properties is a key step in the drug development process.

Result of Action

The molecular effect of 2-phenyl-3-[4-(trifluoromethoxy)anilino]-1H-inden-1-one’s action is the inhibition of PfCLK3, leading to disruption in RNA splicing . On a cellular level, this results in impaired survival and proliferation of the malaria parasite .

属性

IUPAC Name |

2-phenyl-3-[4-(trifluoromethoxy)anilino]inden-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H14F3NO2/c23-22(24,25)28-16-12-10-15(11-13-16)26-20-17-8-4-5-9-18(17)21(27)19(20)14-6-2-1-3-7-14/h1-13,26H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJCPBWIXCGWHBG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(C3=CC=CC=C3C2=O)NC4=CC=C(C=C4)OC(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H14F3NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-phenyl-3-[4-(trifluoromethoxy)anilino]-1H-inden-1-one | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2,4-dichloro-6-[5-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenol](/img/structure/B2632204.png)

![(2-Phenylimidazo[1,2-a]pyridin-3-yl)methanamine oxalate](/img/structure/B2632210.png)

![Methyl 2-{[(2-chlorophenyl)methylene]amino}-2-phenylacetate](/img/structure/B2632216.png)

![3-[Cyclopropyl({[(2,6-dimethylphenyl)carbamoyl]methyl})amino]propanoic acid](/img/structure/B2632217.png)

![3,4,7,9-tetramethyl-1-(naphthylmethyl)-5,7,9-trihydro-4H-1,2,4-triazino[4,3-h] purine-6,8-dione](/img/structure/B2632219.png)

![N-(1,3-Benzothiazol-5-ylmethyl)-1-(5-oxaspiro[3.5]nonan-8-yl)methanamine;hydrochloride](/img/structure/B2632227.png)